1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

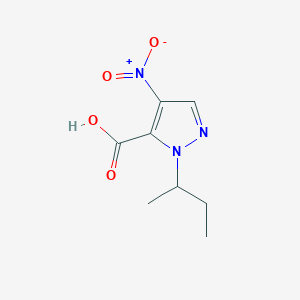

1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a nitro group at position 4, a carboxylic acid moiety at position 5, and a branched sec-butyl substituent at the N1 position of the pyrazole ring (Figure 1). Its molecular weight is approximately 213.19 g/mol . Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The sec-butyl group introduces steric bulk, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

2-butan-2-yl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-5(2)10-7(8(12)13)6(4-9-10)11(14)15/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDOAFBGXPZICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions. Common nitrating agents include nitric acid and sulfuric acid.

Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a base.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acyl chlorides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, organometallic reagents.

Major Products

Oxidation: Acyl chlorides, esters.

Reduction: Amino derivatives.

Substitution: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Agricultural Chemistry: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in alkyl chain length, branching, nitro group position, and carboxylic acid placement.

Table 1: Comparison of Structural Analogs

Substituent Effects on Properties

- Steric Effects : The sec-butyl group in the target compound provides greater steric hindrance compared to linear n-butyl or smaller methyl/isopropyl groups. This may reduce reactivity in nucleophilic substitutions but enhance selectivity in enzyme-binding interactions .

- Electronic Effects: The nitro group at C4 (vs. This could enhance hydrogen-bonding capacity, influencing crystal packing and solubility .

- Positional Isomerism : The carboxylic acid at C5 (vs. C4 in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) alters hydrogen-bonding networks. For example, C5-carboxylic acids may form dimers more readily than C4 isomers, affecting melting points and crystallinity .

Biological Activity

1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a unique substitution pattern that contributes to its biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure and Properties

The compound features:

- Sec-butyl group at the 1-position

- Nitro group at the 4-position

- Carboxylic acid group at the 5-position

The presence of these functional groups influences the compound's hydrophobicity, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects, including:

- Antimicrobial activity

- Anti-inflammatory effects

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. A summary of findings includes:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| P. aeruginosa | 14 | 64 µg/mL |

These results indicate that the compound could serve as a lead in developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various models, including carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent inhibition of inflammation:

| Dose (mg/kg) | % Inhibition |

|---|---|

| 10 | 35 |

| 20 | 50 |

| 40 | 70 |

These findings suggest that the compound may inhibit key inflammatory pathways, potentially through COX enzyme inhibition.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of pyrazole derivatives, including this compound. For instance, a study highlighted its efficacy in inhibiting cancer cell proliferation:

Cancer Cell Proliferation Inhibition

In vitro assays against various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12 |

| HepG2 (Liver) | 15 |

| A549 (Lung) | 20 |

These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms and therapeutic potential.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-sec-butyl-4-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Cyclocondensation : Adapt protocols from analogous pyrazole-carboxylic acid syntheses. For example, cyclocondensation of β-keto esters with hydrazines (e.g., phenylhydrazine) in polar aprotic solvents (DMF or DCM) at 80–100°C can yield the pyrazole core. Substitution at the N1 position (sec-butyl) may require nucleophilic alkylation using sec-butyl halides under basic conditions (e.g., NaH in THF) .

- Nitro Group Introduction : Nitration via mixed acid (HNO₃/H₂SO₄) at 0–5°C to achieve regioselective substitution at C4. Monitor reaction progress via TLC to avoid over-nitration .

- Yield Optimization : Use inert atmospheres (N₂/Ar) to suppress side reactions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Typical yields for similar compounds range from 40–65% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) to identify sec-butyl protons (δ 0.8–1.6 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm). ¹³C NMR to resolve carboxylic acid (δ ~165 ppm) and nitro-substituted carbons .

- X-ray Crystallography : For absolute configuration determination. Use single crystals grown via slow evaporation (methanol/water). Data collection at 150 K resolves bond lengths/angles with <0.002 Å precision .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~270 nm). For similar compounds, solubility in DMSO >50 mg/mL, but <1 mg/mL in aqueous buffers .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Carboxylic acid derivatives typically show <10% degradation under these conditions .

Advanced Research Questions

Q. How does the sec-butyl substituent influence regioselectivity in electrophilic substitution reactions?

- Methodology :

- Steric and Electronic Effects : The bulky sec-butyl group at N1 directs electrophiles (e.g., bromine) to C3/C5 positions. Computational studies (DFT) using Gaussian09 can map electrostatic potential surfaces to predict reactivity .

- Experimental Validation : Perform bromination (NBS in CCl₄) and analyze products via LC-MS. Compare with 1-methyl analogs (e.g., ) to isolate steric contributions .

Q. What computational strategies predict the compound’s interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory applications?

- Methodology :

- Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR). Parameterize the ligand with GAFF force field. The nitro group may form hydrogen bonds with Arg120/His90, while the carboxylic acid interacts with Tyr355 .

- MD Simulations : Run 100 ns simulations (AMBER20) to assess binding stability. RMSD <2 Å indicates stable binding. Compare with ibuprofen (reference ligand) for activity prediction .

Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported antibacterial efficacy of pyrazole derivatives?

- Methodology :

- SAR Library Synthesis : Prepare analogs varying substituents (e.g., nitro → amino, sec-butyl → isopropyl). Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via microdilution (MIC assay) .

- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent polarity (logP) and steric bulk (Taft Es) with activity. For example, nitro groups enhance activity against S. aureus (MIC ~8 µg/mL) but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.